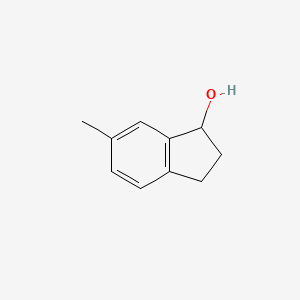
6-Methyl-2,3-dihydro-1H-inden-1-ol
Übersicht
Beschreibung
The compound "6-Methyl-2,3-dihydro-1H-inden-1-ol" is a derivative of the indene molecule, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The specific compound has a methyl group and a hydroxyl group attached, which may influence its chemical behavior and physical properties. Although the provided papers do not directly discuss "this compound," they do provide insights into the synthesis, properties, and applications of structurally related indene derivatives.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of indene derivatives can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a brominated biindenylidenedione derivative was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . The crystal and molecular structures of a 6-methyl-3-nitro-2-phenylhydrazopyridine, a compound with a related indene structure, were determined by X-ray diffraction and DFT quantum chemical calculations . These studies provide valuable information on the molecular geometry, conformation, and potential intermolecular interactions of indene derivatives.
Chemical Reactions Analysis
Indene derivatives can participate in various chemical reactions, which can be used to further modify their structure or to study their reactivity. For instance, the alkylation of (+)-(1S,7aS)-1-hydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-inden-5-one with aromatic side chains was performed without protecting the hydroxyl group, leading to the formation of several derivatives . The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of indene derivatives can vary widely depending on their specific substituents and molecular structure. For example, the photochromic and photomagnetic properties of brominated biindenylidenedione derivatives were investigated, demonstrating that substituting hydrogen atoms with bromines significantly affects these properties . The vibrational spectra and conformation of the hydrazo-bond in 6-methyl-3-nitro-2-phenylhydrazopyridine were studied using IR, Raman, and DFT calculations, providing insights into the intra-molecular interactions .
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Eigenschaften
6-Methyl-2,3-dihydro-1H-inden-1-ol: Derivate wurden synthetisiert und auf ihre potenziellen antibakteriellen und antimykotischen Aktivitäten untersucht. Diese Verbindungen haben vielversprechende Ergebnisse gegen eine Vielzahl von Mikroorganismen gezeigt, darunter grampositive Bakterien wie Staphylococcus aureus und Bacillus subtilis sowie gramnegative Bakterien wie Escherichia coli und Proteus vulgaris . Zusätzlich haben sie antimykotische Eigenschaften gegen Wirkstoffe wie Aspergillus niger und Candida albicans gezeigt .
Krebs-Chemotherapie
Indenderivate, zu denen auch This compound gehört, wurden als Retinsäure-Rezeptor α (RARα)-Agonisten untersucht . Diese Verbindungen haben eine moderate RARα-Bindungsaktivität und eine potente Antiproliferationsaktivität gezeigt, was sie zu potenziellen Kandidaten für die Krebs-Chemotherapie macht. Insbesondere könnten sie die Differenzierung in Krebszellen induzieren, was ein vielversprechender Ansatz für die Krebsbehandlung ist .
Thermophysikalische Eigenschaften
Die thermophysikalischen Eigenschaften von This compound sind in der wissenschaftlichen Forschung von großem Interesse. Daten zu diesen Eigenschaften sind entscheidend für die Planung und den Betrieb von Prozessen, an denen diese Verbindung beteiligt ist, wie z. B. die chemische Synthese und pharmazeutische Formulierung .
Synthesemethoden
Es wurden verschiedene Methoden zur Synthese von This compound-Derivaten entwickelt, darunter Mahl-, Rührend- und Ultraschallbestrahlungstechniken . Diese Methoden werden hinsichtlich ihrer Effizienz, Ausbeute und Skalierbarkeit bewertet, die für industrielle und pharmazeutische Anwendungen unerlässlich sind.
Antibiotikaresistenz
Der Anstieg der Antibiotikaresistenz ist ein globales Gesundheitsproblem. This compound und seine Derivate bieten eine neue Möglichkeit, synthetische organische Verbindungen zu entwickeln, die möglicherweise die mikrobielle Resistenz gegenüber derzeit verfügbaren Antibiotika überwinden können .
Medizinische Chemie
In der medizinischen Chemie machen die strukturellen Merkmale von This compound zu einem wertvollen Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe. Zu seinem pharmakologischen Profil gehören Aktivitäten wie Antikrebs, entzündungshemmend, antioxidativ und gegen Alzheimer-Krankheit .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are structurally similar to 6-methyl-2,3-dihydro-1h-inden-1-ol, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound impacts multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight suggests that it may have suitable properties for oral bioavailability.
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
The safety data sheet for 1-Indanol, a related compound, indicates that it is harmful if swallowed and causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMDIDJGWMTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491551 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200425-63-4 | |
| Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
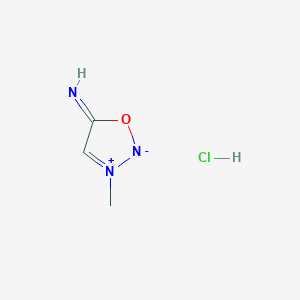
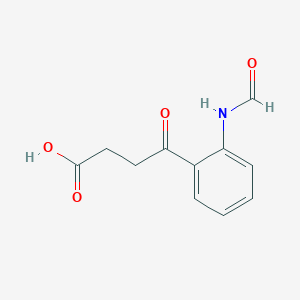
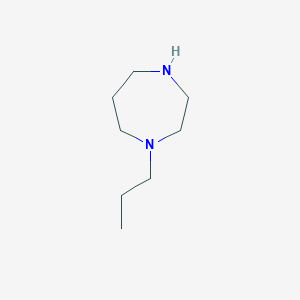

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
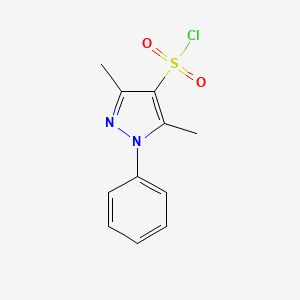
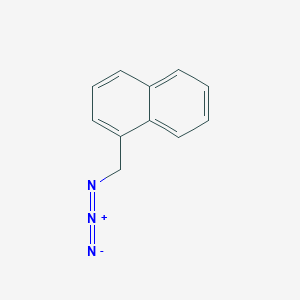

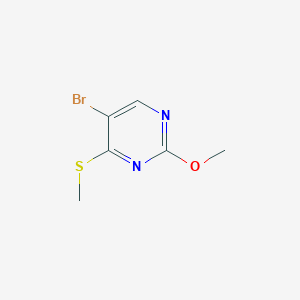
![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
